[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate
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Overview
Description
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a hydrazinylidene moiety, and a fluorobenzoate ester. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of halogen atoms (chlorine and fluorine) allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the hydrazinylidene moiety may interact with active sites of enzymes, inhibiting their function. Additionally, the presence of the fluorobenzoate group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another ester compound with a similar structure but different functional groups.
Acetylacetone: A diketone with similar reactivity in certain chemical reactions.
Diketene: A reactive intermediate used in the synthesis of various compounds, including esters and amides.
Uniqueness
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chlorophenoxy and fluorobenzoate groups allows for diverse chemical transformations and interactions with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H16ClFN2O4 |
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Molecular Weight |
426.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H16ClFN2O4/c23-18-6-2-4-8-20(18)29-14-21(27)26-25-13-15-9-11-16(12-10-15)30-22(28)17-5-1-3-7-19(17)24/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
VUCNOXQKOFXBQT-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Cl)F |
Origin of Product |
United States |
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